molecular formula C15H17NSi B1375435 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline CAS No. 1315248-52-2

2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline

Cat. No. B1375435
Key on ui cas rn: 1315248-52-2
M. Wt: 239.39 g/mol
InChI Key: LNIBCGCWBHXULV-UHFFFAOYSA-N
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Patent
US08993767B2

Procedure details

To a solution of 2-methyl-6-trimethylsilanylethynyl-quinoline (2.1 g, 1.03 mmol, 1 eq) in solution in MeOH (5 mL) was added K2CO3 (5.69 g, 4.12 mmol, 4 eq), and the resulting mixture was stirred overnight at room temperature. The solvent was then removed under reduced pressure and water was then added. The aqueous layer was extracted twice with cyclohexane, and then the combined organic layers were washed with brine and dried over MgSO4. After filtration and concentration under reduced pressure the crude product was purified by column chromatography on silica gel (Cyclohexane-EtOAc 99:1) to afford 169 mg of 6-ethynyl-2-methyl-quinoline as a yellow crystal (98%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
5.69 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]#[C:13][Si](C)(C)C)[CH:8]=2)[N:3]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:12]([C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([CH3:1])[CH:11]=[CH:10]2)#[CH:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C=C1)C#C[Si](C)(C)C
Name
Quantity
5.69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure and water
ADDITION
Type
ADDITION
Details
was then added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with cyclohexane
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration under reduced pressure the crude product
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (Cyclohexane-EtOAc 99:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#C)C=1C=C2C=CC(=NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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